molecular formula C17H17BrF2N2O3 B4762605 N~1~-(2-BROMO-4,6-DIFLUOROPHENYL)-3-(1,3-DIOXOOCTAHYDRO-2H-ISOINDOL-2-YL)PROPANAMIDE

N~1~-(2-BROMO-4,6-DIFLUOROPHENYL)-3-(1,3-DIOXOOCTAHYDRO-2H-ISOINDOL-2-YL)PROPANAMIDE

Cat. No.: B4762605
M. Wt: 415.2 g/mol
InChI Key: NWYDFVJMFLQZDI-UHFFFAOYSA-N
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Description

N~1~-(2-BROMO-4,6-DIFLUOROPHENYL)-3-(1,3-DIOXOOCTAHYDRO-2H-ISOINDOL-2-YL)PROPANAMIDE is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a bromo-difluorophenyl group and an octahydroisoindole moiety

Properties

IUPAC Name

N-(2-bromo-4,6-difluorophenyl)-3-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrF2N2O3/c18-12-7-9(19)8-13(20)15(12)21-14(23)5-6-22-16(24)10-3-1-2-4-11(10)17(22)25/h7-8,10-11H,1-6H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWYDFVJMFLQZDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)C(=O)N(C2=O)CCC(=O)NC3=C(C=C(C=C3Br)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrF2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-BROMO-4,6-DIFLUOROPHENYL)-3-(1,3-DIOXOOCTAHYDRO-2H-ISOINDOL-2-YL)PROPANAMIDE typically involves the following steps:

    Formation of the Bromo-Difluorophenyl Intermediate: This step involves the bromination and fluorination of a phenyl ring to obtain the 2-bromo-4,6-difluorophenyl intermediate.

    Synthesis of the Octahydroisoindole Intermediate: This step involves the cyclization of a suitable precursor to form the octahydroisoindole ring.

    Coupling Reaction: The final step involves the coupling of the bromo-difluorophenyl intermediate with the octahydroisoindole intermediate under appropriate conditions to form the desired amide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N~1~-(2-BROMO-4,6-DIFLUOROPHENYL)-3-(1,3-DIOXOOCTAHYDRO-2H-ISOINDOL-2-YL)PROPANAMIDE can undergo various chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Substitution Reactions: Products depend on the nucleophile used.

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Reduced derivatives of the original compound.

    Hydrolysis: Carboxylic acids and amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: Potential therapeutic applications due to its unique structure.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N1-(2-BROMO-4,6-DIFLUOROPHENYL)-3-(1,3-DIOXOOCTAHYDRO-2H-ISOINDOL-2-YL)PROPANAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    N~1~-(2-BROMO-4,6-DIFLUOROPHENYL)-3-(1,3-DIOXOOCTAHYDRO-2H-ISOINDOL-2-YL)BUTANAMIDE: Similar structure with a butanamide group instead of propanamide.

    N~1~-(2-BROMO-4,6-DIFLUOROPHENYL)-3-(1,3-DIOXOOCTAHYDRO-2H-ISOINDOL-2-YL)PENTANAMIDE: Similar structure with a pentanamide group instead of propanamide.

Uniqueness

The uniqueness of N1-(2-BROMO-4,6-DIFLUOROPHENYL)-3-(1,3-DIOXOOCTAHYDRO-2H-ISOINDOL-2-YL)PROPANAMIDE lies in its specific combination of functional groups, which may confer unique chemical and biological properties compared to its analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~1~-(2-BROMO-4,6-DIFLUOROPHENYL)-3-(1,3-DIOXOOCTAHYDRO-2H-ISOINDOL-2-YL)PROPANAMIDE
Reactant of Route 2
Reactant of Route 2
N~1~-(2-BROMO-4,6-DIFLUOROPHENYL)-3-(1,3-DIOXOOCTAHYDRO-2H-ISOINDOL-2-YL)PROPANAMIDE

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